4-Bromo-2-cyclopropyl-6-(difluoromethyl)pyridine
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Overview
Description
4-Bromo-2-cyclopropyl-6-(difluoromethyl)pyridine is a chemical compound with the molecular formula C9H8BrF2N It is a pyridine derivative characterized by the presence of bromine, cyclopropyl, and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and efficient purification techniques is essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-cyclopropyl-6-(difluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron compounds, bases, and various nucleophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while cross-coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
4-Bromo-2-cyclopropyl-6-(difluoromethyl)pyridine has several scientific research applications, including:
Biology: The compound can be used in the study of biological pathways and the development of biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclopropyl-6-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine, cyclopropyl, and difluoromethyl groups can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(difluoromethyl)pyridine: A similar compound with a difluoromethyl group but lacking the cyclopropyl group.
3-Bromo-4,6-dichloro-2-(difluoromethyl)pyridine: Another related compound with additional chlorine substituents.
Uniqueness
4-Bromo-2-cyclopropyl-6-(difluoromethyl)pyridine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties.
Properties
Molecular Formula |
C9H8BrF2N |
---|---|
Molecular Weight |
248.07 g/mol |
IUPAC Name |
4-bromo-2-cyclopropyl-6-(difluoromethyl)pyridine |
InChI |
InChI=1S/C9H8BrF2N/c10-6-3-7(5-1-2-5)13-8(4-6)9(11)12/h3-5,9H,1-2H2 |
InChI Key |
YNMJJSCSIDHOMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CC(=C2)Br)C(F)F |
Origin of Product |
United States |
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